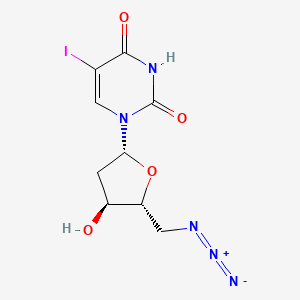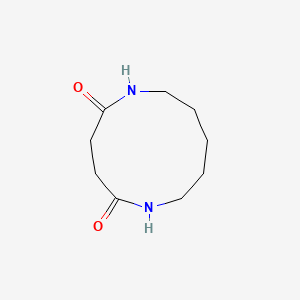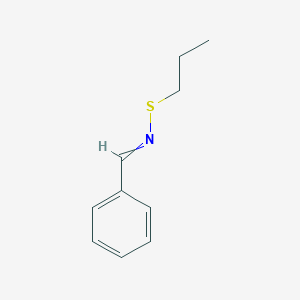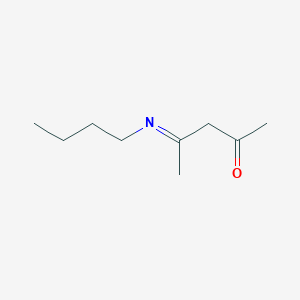
2-(1-Ethoxyethoxy)hexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethoxyethoxy)hexanenitrile is an organic compound that belongs to the nitrile family Nitriles are characterized by the presence of a cyano group (-CN) attached to an alkyl group
準備方法
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution: One common method for synthesizing nitriles is through the nucleophilic substitution of alkyl halides with cyanide ions.
Dehydration of Amides: Primary amides can be dehydrated to form nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
化学反応の分析
Types of Reactions
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Nucleophilic Addition: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Dilute acids (e.g., HCl) or bases (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H).
Nucleophilic Addition: Grignard reagents (e.g., RMgX).
Major Products
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Nucleophilic Addition: Ketones.
科学的研究の応用
2-(1-Ethoxyethoxy)hexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(1-Ethoxyethoxy)hexanenitrile involves its interaction with various molecular targets. For example, in reduction reactions, the cyano group is reduced to a primary amine through the transfer of hydride ions from the reducing agent. In hydrolysis reactions, the cyano group is converted to a carboxylic acid through the addition of water and subsequent protonation .
類似化合物との比較
Similar Compounds
Hexanenitrile: Similar structure but lacks the ethoxyethoxy group.
2-Ethoxyhexanenitrile: Similar but with only one ethoxy group.
2-(1-Methoxyethoxy)hexanenitrile: Similar but with a methoxyethoxy group instead of ethoxyethoxy.
Uniqueness
2-(1-Ethoxyethoxy)hexanenitrile is unique due to the presence of the ethoxyethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired .
特性
CAS番号 |
60427-76-1 |
|---|---|
分子式 |
C10H19NO2 |
分子量 |
185.26 g/mol |
IUPAC名 |
2-(1-ethoxyethoxy)hexanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-4-6-7-10(8-11)13-9(3)12-5-2/h9-10H,4-7H2,1-3H3 |
InChIキー |
LWYGHYIYFNFINN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C#N)OC(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



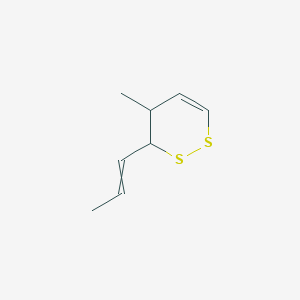

![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
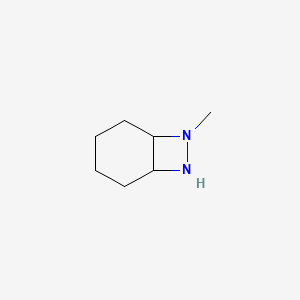
stannane](/img/structure/B14609382.png)
![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
